4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-iodo-6-methoxyphenol
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Overview
Description
4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-iodo-6-methoxyphenol is a complex organic compound that features a piperazine ring, a chlorophenyl group, an iodine atom, and a methoxyphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-iodo-6-methoxyphenol typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 3-chlorophenylamine with ethylene glycol to form 3-chlorophenylpiperazine.
Introduction of the Iodine Atom: The next step is the iodination of 2-hydroxy-6-methoxyphenol using iodine and a suitable oxidizing agent such as sodium iodate.
Coupling Reaction: Finally, the iodinated phenol is coupled with the piperazine derivative using a suitable coupling agent like formaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic group in the compound can undergo oxidation to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The iodine atom can be substituted with other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate or primary amines under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenols or piperazines.
Scientific Research Applications
4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-iodo-6-methoxyphenol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antipsychotic, antidepressant, and anti-inflammatory agent.
Biological Research: The compound is used in studies related to receptor binding and signal transduction pathways.
Industrial Applications: It may be used in the synthesis of other complex organic molecules for pharmaceutical development.
Mechanism of Action
The mechanism of action of 4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-iodo-6-methoxyphenol involves its interaction with various molecular targets:
Receptor Binding: The compound may bind to serotonin and dopamine receptors, modulating neurotransmitter activity.
Signal Transduction: It can influence intracellular signaling pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 4-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-2-iodo-6-methoxyphenol
- 4-[[4-(3-bromophenyl)piperazin-1-yl]methyl]-2-iodo-6-methoxyphenol
Uniqueness
The presence of the 3-chlorophenyl group and the specific substitution pattern on the phenol ring make 4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-iodo-6-methoxyphenol unique. These structural features contribute to its distinct biological activity and potential therapeutic applications.
Properties
IUPAC Name |
4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-iodo-6-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClIN2O2/c1-24-17-10-13(9-16(20)18(17)23)12-21-5-7-22(8-6-21)15-4-2-3-14(19)11-15/h2-4,9-11,23H,5-8,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCNLAHPFNWCBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CN2CCN(CC2)C3=CC(=CC=C3)Cl)I)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClIN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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